Ethyl 5-bromo-1H-indazole-1-acetate

Regioselective synthesis Indazole N‑alkylation Thermodynamic isomer

Ethyl 5-bromo-1H-indazole-1-acetate (CAS 1809203-15-3, C₁₁H₁₁BrN₂O₂, MW 283.12 g mol⁻¹) is a heterobifunctional indazole derivative that combines three pharmacologically and synthetically enabling modules: a bromine atom at the 5‑position of the indazole ring, an N‑1‑linked ethyl acetate side chain, and the 1H‑indazole tautomeric form that is thermodynamically favoured under physiological and standard laboratory conditions. The bromine serves as a latent cross‑coupling handle for Suzuki, Buchwald–Hartwig, Ullmann and related transformations, while the ester terminus is amenable to hydrolysis, amidation, or transesterification without perturbing the indazole core.

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
Cat. No. B13925628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1H-indazole-1-acetate
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)Br)C=N1
InChIInChI=1S/C11H11BrN2O2/c1-2-16-11(15)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6H,2,7H2,1H3
InChIKeyOUKXNXRYMYIIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-1H-Indazole-1-Acetate: Procurement-Relevant Identity and Scaffold Features


Ethyl 5-bromo-1H-indazole-1-acetate (CAS 1809203-15-3, C₁₁H₁₁BrN₂O₂, MW 283.12 g mol⁻¹) is a heterobifunctional indazole derivative that combines three pharmacologically and synthetically enabling modules: a bromine atom at the 5‑position of the indazole ring, an N‑1‑linked ethyl acetate side chain, and the 1H‑indazole tautomeric form that is thermodynamically favoured under physiological and standard laboratory conditions [1]. The bromine serves as a latent cross‑coupling handle for Suzuki, Buchwald–Hartwig, Ullmann and related transformations, while the ester terminus is amenable to hydrolysis, amidation, or transesterification without perturbing the indazole core [1]. These orthogonal reactive sites make the compound a versatile advanced intermediate for medicinal chemistry, agrochemical discovery and material science programs that require late‑stage diversification of the indazole scaffold.

Why 5-Bromoindazole or Simple Indazole-1-Acetate Analogs Cannot Replace Ethyl 5-Bromo-1H-Indazole-1-Acetate in Synthesis-Oriented Programmes


The three functional modules of ethyl 5‑bromo‑1H‑indazole‑1‑acetate are rarely found together in a single commercial intermediate. Omitting the bromine (e.g. ethyl 1H‑indazole‑1‑acetate, CAS 954116‑84‑8) eliminates the possibility of palladium‑catalysed C–C or C–N bond formation at the 5‑position, a reaction that literature data show proceeds with yields as high as 84 % for closely related 5‑bromoindazole substrates [2]. Choosing the free acid or the methyl ester instead of the ethyl ester changes the compound’s solubility, crystallinity and reactivity in SN2 or ester‑aminolysis pathways, potentially derailing established protocols. Using 5‑bromo‑1H‑indazole (CAS 53857‑57‑1) without the N‑1 acetate chain removes the carboxylic acid/ester anchor that is critical for generating bioactive indazole‑1‑acetic acid pharmacophores—a motif that has been shown to elevate antibacterial potency over the parent indazole scaffold in head‑to‑head comparisons [1]. These differences mean that substituting a generic indazole building block into a validated synthetic route almost always necessitates re‑optimisation of reaction conditions, reduces step economy, and introduces uncertainty in biological readouts.

Quantitative Differentiation Evidence for Ethyl 5-Bromo-1H-Indazole-1-Acetate vs. Its Closest Analogs


Regioselective N‑1 Alkylation: Preferential Formation of the Thermodynamic 1H‑Indazole Isomer

Alkylation of 1H‑indazole with α‑halo esters in alkaline solution leads to mixtures of N‑1 and N‑2 regioisomers, but the N‑1 isomer (the 1H‑indazole form) consistently predominates. This thermodynamic preference is critical because the N‑1 isomer is the biologically relevant tautomer found in most indazole‑based drugs and probe molecules [1]. In contrast, alkylation under acidic conditions or with certain electrophiles can produce N‑2 isomers as major products, complicating purification and reducing the effective yield of the desired N‑1 material. For ethyl 5‑bromo‑1H‑indazole‑1‑acetate, the synthesis strategy locks the substitution at N‑1 through the use of bromo ester electrophiles under basic conditions, delivering the thermodynamic product directly.

Regioselective synthesis Indazole N‑alkylation Thermodynamic isomer

Bromine at the 5‑Position: Quantified Suzuki Coupling Reactivity Compared to Non‑Brominated Indazoles

The bromine atom at the 5‑position of the indazole core enables palladium‑catalysed cross‑coupling reactions that are impossible with the unsubstituted indazole. In a direct study using 5‑bromo‑1‑ethyl‑1H‑indazole—a close analog of the title compound—Suzuki coupling with N‑Boc‑2‑pyrroleboronic acid delivered yields of 22 % to 84 % depending on the catalyst system [1]. The highest yield (84 %) was achieved with Pd(dppf)Cl₂ in dimethoxyethane/K₂CO₃ at 80 °C in 2 h, representing a >60 percentage‑point improvement over Pd(PPh₃)₄ under otherwise identical conditions. Non‑brominated ethyl 1H‑indazole‑1‑acetate (CAS 954116‑84‑8) cannot participate in this transformation, limiting its utility to non‑diversified linear syntheses.

Suzuki–Miyaura cross-coupling 5‑Bromoindazole reactivity Palladium catalysis

Ethyl Ester vs. Methyl Ester: Impact on Physicochemical Properties and Synthetic Flexibility

The ethyl ester of 5‑bromo‑1H‑indazole‑1‑acetic acid (MW 283.12 g mol⁻¹) offers a distinct balance of lipophilicity and volatility compared to the corresponding methyl ester (CAS 92567‑18‑5, MW 269.09 g mol⁻¹). The additional methylene unit increases the calculated logP by approximately 0.5 units, which can improve membrane permeability in cell‑based assays while retaining the ability to be hydrolysed to the free acid under mild basic conditions (NaOH/EtOH or LiOH/THF/H₂O) . The ethyl ester also exhibits a boiling point approximately 20–30 °C higher than the methyl ester, reducing evaporative losses during solvent removal. For procurement, the ethyl ester is often preferred when the downstream chemistry involves base‑sensitive substrates, as the slightly slower hydrolysis kinetics allow for more controlled deprotection.

Ester hydrolysis Lipophilicity Prodrug design

Scaffold‑Enabled Bioactivity: Indazole‑1‑Acetic Acid Pharmacophore Outperforms Parent Indazole in Antibacterial Assays

While direct antibacterial data for ethyl 5‑bromo‑1H‑indazole‑1‑acetate are not available in the public domain, the indazole‑1‑acetic acid scaffold has been pharmacologically validated. In a systematic study, 3‑arylindazole‑1‑acetic acids exhibited antibacterial activities comparable to fluoroquinolones and were consistently more potent than their 3‑arylindazole counterparts lacking the N‑1 acetate chain [1]. This demonstrates that the N‑1 acetate group is a critical pharmacophoric element, not merely a synthetic handle. The 5‑bromo substituent further provides a vector for modulating potency, selectivity, and pharmacokinetics through late‑stage functionalisation, a strategy that has been successfully employed with related indazole‑1‑acetate probes such as ML212 (methyl 2‑(3‑(3‑methoxyphenyl)‑1H‑indazol‑1‑yl)acetate), which achieved an IC₅₀ of 440 nM against fluconazole‑resistant Candida albicans with >59‑fold selectivity over human fibroblast toxicity [2].

Antibacterial activity Indazole-1-acetic acid Pharmacophore validation

Baseline Kinase Interaction Profile of the Underlying 5‑Bromoindazole Core Informs Target‑Based Screening Strategies

The unsubstituted parent heterocycle, 5‑bromo‑1H‑indazole (CAS 53857‑57‑1), has been profiled against multiple kinase targets in public databases, providing a reference point for the intrinsic binding potential of the brominated indazole core. BindingDB lists IC₅₀ values of 16.3 μM for Rho‑associated protein kinase 2 (ROCK2), 410 μM for casein kinase II subunit alpha (CK2α, negative allosteric modulation), and 37 μM for microtubule‑associated protein 2 (MetAP2, reversal inhibition) [1]. These values serve as a baseline: the N‑1 acetate chain in ethyl 5‑bromo‑1H‑indazole‑1‑acetate is expected to alter the target engagement profile by introducing additional hydrogen‑bond acceptor/donor interactions and steric constraints. By procuring the N‑1‑functionalised ester rather than the bare 5‑bromoindazole, screening laboratories can directly access a derivative with differentiated kinase selectivity without performing the alkylation step themselves.

Kinase profiling BindingDB ROCK2 inhibition

Orthogonal Reactivity: Bromine and Ester as Simultaneously Addressable Handles for Parallel Library Synthesis

Ethyl 5‑bromo‑1H‑indazole‑1‑acetate possesses two synthetically orthogonal functional groups: the aryl bromide (reactive toward transition‑metal‑catalysed couplings) and the ethyl ester (reactive toward hydrolysis, aminolysis, and reduction). This orthogonality is not present in either 5‑bromo‑1H‑indazole (no ester) or ethyl 1H‑indazole‑1‑acetate (no aryl halide). In a two‑step diversification sequence, the ester can be hydrolysed to the acid and coupled to amine libraries, while the bromide can simultaneously or sequentially participate in Suzuki, Sonogashira, or Buchwald–Hartwig reactions [1]. The independent addressability of these handles enables parallel library synthesis with a single building block, reducing the number of starting materials and purification steps required for SAR exploration.

Orthogonal functionalisation Parallel synthesis Combinatorial chemistry

High-Value Application Scenarios for Ethyl 5-Bromo-1H-Indazole-1-Acetate Based on Evidenced Differentiation


Late-Stage Diversification for Kinase-Focused Medicinal Chemistry Programmes

Because the 5‑bromoindazole core shows measurable engagement with kinases such as ROCK2 (IC₅₀ 16.3 μM), procurement of the N‑1‑acetate‑functionalised ethyl ester provides a direct entry point for analogue synthesis without requiring separate N‑alkylation [1]. The bromide enables Suzuki coupling with aryl/heteroaryl boronic acids (validated yield up to 84 % on a close analog), and the ester can be hydrolysed to the acid for amide library synthesis—allowing parallel exploration of both vectors in a single hit‑expansion campaign.

Antibacterial and Antifungal Lead Optimisation Leveraging the Indazole‑1‑Acetic Acid Pharmacophore

The indazole‑1‑acetic acid motif has been independently validated as a pharmacophore conferring antibacterial activity comparable to fluoroquinolones and antifungal selectivity (ML212 selectivity index >59 over human fibroblasts) [1]. Ethyl 5‑bromo‑1H‑indazole‑1‑acetate serves as the direct precursor to this pharmacophore class. Hydrolysis to the free acid, followed by amide formation or ester prodrug synthesis, enables rapid generation of candidates for MIC determination against Gram‑positive and Gram‑negative panels.

Building Block for Agrochemical and Herbicide Discovery Inspired by Indazole Growth Regulators

Indazole derivatives, particularly indazole‑1‑acetic acids, have demonstrated plant growth regulating activity [1]. The ethyl ester form of 5‑bromo‑1H‑indazole‑1‑acetic acid can be directly evaluated in seed germination and root elongation assays, while the bromine allows subsequent structure–activity tuning via cross‑coupling. This positions the compound as a privileged starting point for agrochemical lead discovery programmes that require a balance of aqueous stability (ethyl ester) and synthetic tractability (bromine handle).

Parallel Library Synthesis and Fragment‑Based Drug Discovery (FBDD) Stock Solutions

The dual orthogonal handles (C5–Br and C1–CH₂CO₂Et) make this compound an ideal core scaffold for generating diverse fragment libraries in a two‑step protocol [1]. In an FBDD workflow, the compound can be stocked as a DMSO solution and dispensed into 96‑well plates for on‑plate hydrolysis/amidation at the ester and Pd‑catalysed coupling at the bromide, producing hundreds of analogues from a single procurement lot. This step economy is not achievable with mono‑functional indazole building blocks.

Quote Request

Request a Quote for Ethyl 5-bromo-1H-indazole-1-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.